2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride
Overview
Description
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4. It is used primarily in proteomics research . This compound is known for its unique structure, which includes a furan ring substituted with a morpholine group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through specific biochemical pathways .
Comparison with Similar Compounds
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid hydrochloride can be compared with similar compounds such as:
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxamide: The carboxamide group in this compound provides different chemical properties and reactivity compared to the carboxylic acid group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOAFIQUPQAMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2CCOCC2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.